

# IUPAC name and synonyms for 2-Nitrocyclohexa-1,3-diene

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Compound of Interest

Compound Name: 2-Nitrocyclohexa-1,3-diene

Cat. No.: B15438383

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## A Technical Guide to 2-Nitrocyclohexa-1,3-diene

This technical guide provides an in-depth overview of **2-nitrocyclohexa-1,3-diene**, tailored for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, synthesis, and chemical reactivity, with a focus on its potential applications in organic synthesis.

#### Nomenclature and Identification

The compound is systematically named under IUPAC conventions, and it is identified by a unique CAS Registry Number.

- IUPAC Name: 2-nitrocyclohexa-1,3-diene[1].
- Synonyms: 2-nitro-1,3-cyclohexadiene, 2-nitro-cyclohexa-1,3-diene[1][2].
- CAS Number: 76356-96-2[1].

### **Physicochemical Properties**

Quantitative data for **2-nitrocyclohexa-1,3-diene** is primarily based on computational models, as experimental data for properties such as melting and boiling points are not readily available in published literature[2]. The following table summarizes the key computed properties.



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	125.13 g/mol	PubChem[1]
Exact Mass	125.047678466 Da	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	45.8 Ų	PubChem[1]
Heavy Atom Count	9	PubChem[1]

### Synthesis and Experimental Protocols

The synthesis of **2-nitrocyclohexa-1,3-diene** has been reported in the scientific literature. A key reference points to a method involving the reaction of a cyclohexadienyl precursor.

Reported Synthesis: A synthesis for 2-nitro-1,3-cyclohexadiene is documented in Tetrahedron Letters, 32, p. 5607 (1991)[2]. While the full experimental text is not publicly available, the methodology is based on the nitration of a related cyclohexadienyl complex. The general workflow for such a synthesis is outlined below.

#### General Experimental Protocol:

- Reaction Setup: The starting material, typically a metal complex of cyclohexadiene, is dissolved in an appropriate organic solvent under an inert atmosphere.
- Nitration: A nitrating agent, such as a nitrite salt, is introduced to the solution. The reaction is stirred at a controlled temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC).



- Work-up: Upon completion, the reaction mixture is quenched, and the organic product is separated from the aqueous phase via liquid-liquid extraction. The combined organic layers are then washed and dried.
- Purification: The crude product is purified, commonly through column chromatography, to isolate the **2-nitrocyclohexa-1,3-diene**.
- Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods (NMR, IR, Mass Spectrometry).

### **Chemical Reactivity and Potential Applications**

The reactivity of **2-nitrocyclohexa-1,3-diene** is dominated by the functionalities present: a conjugated diene system and an electron-withdrawing nitro group.

Cycloaddition Reactions: As a conjugated diene, **2-nitrocyclohexa-1,3-diene** is a potential substrate for the Diels-Alder reaction, a powerful tool for forming six-membered rings[3][4]. The presence of the nitro group, a strong electron-withdrawing group (EWG), renders the diene electron-poor. This has significant implications for its reactivity:

- Inverse-Electron-Demand Diels-Alder Reaction: Unlike typical Diels-Alder reactions that involve an electron-rich diene and an electron-poor dienophile, this compound is expected to react more readily with electron-rich dienophiles (e.g., vinyl ethers, enamines).
- Role as a Dienophile: Nitro-functionalized dienes can also participate as dienophiles in [4+2] cycloaddition reactions, highlighting their versatile chemical nature[5].

Context in Drug Development: While there are no specific documented applications of **2-nitrocyclohexa-1,3-diene** in drug development, the **1,3-diene** structural motif is a key component in numerous natural products and bioactive molecules[6]. The ability of substituted dienes to undergo predictable cycloaddition reactions makes them valuable building blocks in synthetic chemistry for creating complex molecular scaffolds. Therefore, derivatives of **2-nitrocyclohexa-1,3-diene** could serve as intermediates in the synthesis of novel compounds for biological screening.

## **Expected Spectroscopic Data**



Although specific experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Signals in the vinylic region ( $\delta$ 5.5-7.5 ppm) for the protons on the double bonds. Signals for the aliphatic methylene protons would appear further upfield ( $\delta$ 2.0-3.0 ppm).
<sup>13</sup> C NMR	Signals for the sp²-hybridized carbons of the diene would be expected in the $\delta$ 100-150 ppm range. The carbon attached to the nitro group would be significantly downfield. The sp³-hybridized carbons would appear in the upfield region ( $\delta$ 20-40 ppm).
IR Spectroscopy	Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO <sub>2</sub> ) around 1550 cm <sup>-1</sup> and 1350 cm <sup>-1</sup> , respectively. C=C stretching vibrations for the conjugated diene system would appear around 1600-1650 cm <sup>-1</sup> [7].
Mass Spectrometry	The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (approx. 125.13).

#### **Visualizations**

The following diagrams illustrate the classification of **2-nitrocyclohexa-1,3-diene** and a general workflow for its synthesis.

Caption: Classification of Dienes.





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Caption: General Synthesis Workflow.

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